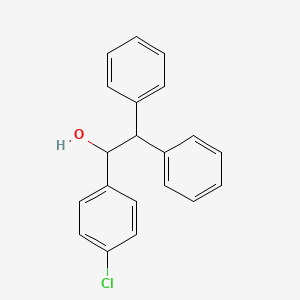

1-(4-Chlorophenyl)-2,2-diphenylethanol

Description

Structure

3D Structure

Properties

CAS No. |

6318-89-4 |

|---|---|

Molecular Formula |

C20H17ClO |

Molecular Weight |

308.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2,2-diphenylethanol |

InChI |

InChI=1S/C20H17ClO/c21-18-13-11-17(12-14-18)20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20,22H |

InChI Key |

FJKIJVMPYKEZSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for 1 4 Chlorophenyl 2,2 Diphenylethanol

Established Synthetic Pathways to 1-(4-Chlorophenyl)-2,2-diphenylethanol

The construction of the triaryl-substituted ethanol (B145695) backbone is central to the synthesis of this compound. Established methods predominantly rely on carbon-carbon bond-forming reactions that unite key structural fragments.

Grignard Reagent Mediated Additions to Benzophenone (B1666685) Derivatives

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of alcohols. mnstate.edumissouri.edu The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde, ketone, or ester. wisc.edu

For the synthesis of this compound, a logical approach involves the reaction of a Grignard reagent derived from 4-chlorobromobenzene with benzophenone. The key steps are:

Formation of the Grignard Reagent : 4-Chlorophenylmagnesium bromide is prepared by reacting 1-bromo-4-chlorobenzene (B145707) with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.educhegg.com It is crucial to maintain anhydrous conditions, as Grignard reagents are strong bases and will react with any protic solvents, including water. missouri.educerritos.edu

Nucleophilic Addition : The prepared Grignard reagent is then added to a solution of benzophenone. The nucleophilic carbon of the 4-chlorophenylmagnesium bromide attacks the electrophilic carbonyl carbon of benzophenone, forming a magnesium alkoxide intermediate. wisc.edu

Acidic Work-up : The reaction mixture is quenched with a dilute acid (e.g., aqueous HCl or NH₄Cl) to protonate the alkoxide, yielding the final tertiary alcohol product, this compound. wisc.educhemicalbook.com

This method is highly effective for creating tertiary alcohols due to the strong nucleophilicity of the Grignard reagent. chegg.com

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|---|---|---|

| 4-Chlorophenylmagnesium bromide | Benzophenone | Anhydrous ether solvent, followed by acidic work-up | This compound |

Nucleophilic Substitutions in the Formation of this compound Backbone

Nucleophilic substitution reactions are fundamental in organic synthesis, where a nucleophile replaces a leaving group on a substrate molecule. chemguide.co.uk These reactions typically proceed via Sₙ1 or Sₙ2 mechanisms, depending on the structure of the substrate (primary, secondary, or tertiary). youtube.com While direct synthesis of a tertiary alcohol like this compound via a single nucleophilic substitution step is not typical, this class of reaction can be integral in multi-step syntheses of its precursors.

For instance, a synthetic route could involve the nucleophilic substitution of a suitable chloroethanol derivative with an organometallic reagent or another carbon nucleophile. A patent for the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol demonstrates a process where 2-chloro-1-(2,4'-dichlorophenyl)-ethanol undergoes nucleophilic substitution with imidazole. google.com This illustrates the utility of substitution reactions in building complex functionalized alcohol backbones.

In a hypothetical multi-step pathway to the target compound, a key intermediate could be formed via an Sₙ2 reaction, where a diphenylmethyl anion attacks an electrophilic carbon bearing a leaving group. However, the conditions must be carefully controlled to avoid competing elimination reactions, which are often favored with strong bases and higher temperatures. chemguide.co.uk The choice of solvent is also critical; polar aprotic solvents generally favor Sₙ2 reactions. chemrevise.org

Stereoselective Synthesis of this compound and Analogues

The specific molecule this compound is achiral because the carbinol carbon is bonded to two identical phenyl groups. Therefore, it does not exist as enantiomers. However, the methodologies for stereoselective synthesis are highly relevant for its chiral analogues, particularly diarylmethanols, which are important intermediates in the pharmaceutical industry. nih.govacs.org

Enantioselective Catalysis in Diarylmethanol Synthesis

Enantioselective catalysis aims to produce a single enantiomer of a chiral product from a prochiral substrate using a small amount of a chiral catalyst. This approach is a cornerstone of modern asymmetric synthesis.

One prominent method is the catalytic asymmetric hydrosilylation of prochiral diaryl ketones. organic-chemistry.org For example, the use of a copper hydride (CuH) catalyst with a chiral ligand, such as (R)-(-)-(DTBM-SEGPHOS), can effectively reduce diaryl ketones to nonracemic diarylmethanols with high enantioselectivity (up to 94% enantiomeric excess, or ee). organic-chemistry.org This method is notable for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org

Another powerful strategy is the asymmetric addition of organozinc reagents to aldehydes, catalyzed by chiral amino alcohols or thiols. acs.org Arylzinc reagents, which can be prepared from readily available arylboronic acids, add to aromatic aldehydes in the presence of a chiral catalyst to yield functionalized diarylmethanols with excellent enantioselectivities, often exceeding 95% ee. acs.orgacs.org

| Method | Catalyst System | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrosilylation | (R)-DTBM-SEGPHOS)CuH | Diaryl Ketones | Up to 94% | organic-chemistry.org |

| Asymmetric Arylation | γ-Amino Thiol / Diethylzinc | Aromatic Aldehydes | 95% to >99.5% | acs.org |

| Asymmetric Hydrogenation | RuPHOX-Ru | Diaryl Ketones | Up to 99% | researchgate.net |

Biocatalytic Approaches for Chiral Alcohol Production

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov These methods are highly attractive due to their exceptional stereoselectivity, mild reaction conditions, and environmentally friendly nature. magtech.com.cnmdpi.com The asymmetric bioreduction of prochiral ketones to chiral alcohols is a particularly effective application. magtech.com.cn

Various microorganisms have been shown to be extremely stereoselective in the reduction of diaryl ketones. For instance, strains of the fungus Rhizopus arrhizus can reduce benzophenone derivatives to the corresponding (S)-diarylmethanols with good yield and enantioselectivity. More specifically, the synthesis of (S)-(4-chlorophenyl)(phenyl)methanol, a precursor to drugs like L-cloperastine, has been achieved with high conversion (>99%) and enantiomeric excess (>99%) using the biocatalyst Lactobacillus paracasei BD101. researchgate.net These whole-cell systems provide an inexpensive and operationally simple method for producing enantiopure diarylmethanols.

| Biocatalyst | Substrate | Product | Result | Reference |

|---|---|---|---|---|

| Rhizopus arrhizus | p-Chloro benzophenone | (S)-(4-chlorophenyl)(phenyl)methanol | Good enantiomeric excess | |

| Lactobacillus paracasei BD101 | (4-chlorophenyl)(phenyl)methanone | (S)-(4-chlorophenyl)(phenyl)methanol | >99% ee, >99% conversion | researchgate.net |

Dynamic Kinetic Resolution Strategies for Enantiopure Diarylmethanols

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer, thus overcoming the 50% yield limitation of traditional kinetic resolution. acs.org DKR combines the enantioselective reaction of a chiral catalyst (often an enzyme) with the in-situ racemization of the less reactive enantiomer. acs.org

For diarylmethanols, a highly effective DKR protocol involves the use of a lipase (B570770) for enantioselective acylation, coupled with a ruthenium-based catalyst for racemization. acs.orgacs.org For example, an activated lipoprotein lipase (LPL-D1) has been shown to resolve a wide range of diarylmethanols. acs.org When combined with a ruthenium racemization catalyst, this system can convert racemic diarylmethanols into single enantiomers of their acylated products with satisfactory yields (71–96%) and high enantiopurities (90–99% ee). acs.org Similarly, Pseudomonas stutzeri lipase (PSL) has been used in combination with a ruthenium complex for the DKR of 1,2-diarylethanols, achieving excellent yields (95–99%) and high enantiomeric excesses (96–99%). organic-chemistry.org

This dual-catalyst approach provides a robust and efficient method for producing enantiopure diarylmethanols, which are valuable building blocks in pharmaceutical synthesis. acs.orgorganic-chemistry.org

Diastereomeric Salt Formation for Chiral Separation of Related Structures

While this compound is an achiral molecule, the principles of chiral resolution are critical for the separation of its structurally related chiral analogues. The most prevalent method for separating enantiomers from a racemic mixture on a preparative scale is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting a racemic mixture, such as a chiral tertiary alcohol, with an enantiomerically pure chiral resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers, unlike enantiomers, possess different physical properties, including solubility, melting points, and boiling points. libretexts.org This crucial difference allows for their separation using conventional laboratory techniques like fractional crystallization. wikipedia.org The process typically involves dissolving the mixture of diastereomeric salts in a suitable solvent and allowing the less soluble diastereomer to crystallize out of the solution. Once the diastereomers are separated, the original enantiomer can be recovered by removing the chiral resolving agent through a simple chemical reaction, such as acid-base extraction. wikipedia.orglibretexts.org

The selection of an appropriate chiral resolving agent is paramount and often determined empirically. Common resolving agents for racemic alcohols or amines include chiral carboxylic acids or sulfonic acids, while chiral bases are used for racemic acids. libretexts.org

Table 1: Common Chiral Resolving Agents and Their Applications

| Resolving Agent | Type | Typically Used to Resolve |

|---|---|---|

| (+)-Tartaric acid | Acid | Racemic bases (e.g., amines) libretexts.org |

| (-)-Mandelic acid | Acid | Racemic bases (e.g., alcohols via derivatization) libretexts.org |

| (+)-Camphor-10-sulfonic acid | Acid | Racemic bases libretexts.org |

| Brucine | Base | Racemic acids libretexts.org |

| (1R,2S)-2-Amino-1,2-diphenylethanol | Base | Racemic acids researchgate.netnih.gov |

The efficiency of the separation is highly dependent on the difference in solubility between the formed diastereomeric salts, a factor that can be fine-tuned by the choice of solvent. researchgate.netunchainedlabs.com

**2.3. Exploration of Novel Synthetic Routes and Process Optimization

The synthesis of tertiary alcohols like this compound is a cornerstone of organic chemistry, with the Grignard reaction being a fundamental and versatile tool. dummies.com Process optimization often involves detailed mechanistic studies and an understanding of environmental factors like solvent effects to enhance yield, purity, and stereoselectivity where applicable.

The formation of this compound can be efficiently achieved via a Grignard reaction. A plausible and common synthetic route involves the reaction of an ester, such as methyl 4-chlorobenzoate, with two equivalents of a phenyl Grignard reagent (e.g., phenylmagnesium bromide). jove.comlibretexts.org The reaction proceeds through a well-established multi-step mechanism.

The mechanism begins with the nucleophilic addition of the first equivalent of the Grignard reagent to the carbonyl carbon of the ester. jove.com This attack forms a tetrahedral intermediate. jove.com This intermediate is unstable and collapses, expelling the alkoxide group (e.g., methoxide) to form a ketone—in this case, 4-chlorobenzophenone (B192759). jove.com

Ketones are generally more reactive towards nucleophiles than esters. jove.com Consequently, the newly formed 4-chlorobenzophenone rapidly reacts with a second equivalent of the phenyl Grignard reagent. jove.com This second nucleophilic attack leads to the formation of a magnesium alkoxide intermediate. The final step involves the protonation of this alkoxide, typically by adding a weak aqueous acid, to yield the desired tertiary alcohol, this compound. jove.comlibretexts.org

Table 2: Mechanistic Steps for the Synthesis of this compound via Grignard Reaction

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Nucleophilic attack of the first equivalent of phenylmagnesium bromide on the ester carbonyl. | Tetrahedral intermediate |

| 2 | Collapse of the tetrahedral intermediate and elimination of the magnesium alkoxide salt. | 4-Chlorobenzophenone |

| 3 | Nucleophilic attack of the second equivalent of phenylmagnesium bromide on the ketone carbonyl. | Magnesium alkoxide of the tertiary alcohol |

The choice of solvent is a critical parameter in synthetic organic chemistry, capable of profoundly influencing reaction rates, yields, and, particularly in the case of chiral molecules, stereoselectivity. rsc.org In the context of synthesizing analogues of this compound, especially chiral ones, the solvent plays a multifaceted role.

For Grignard reactions, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices. These solvents are crucial as they solvate the magnesium center of the Grignard reagent, stabilizing the reagent and preventing its aggregation, which in turn maintains its reactivity. The specific coordinating ability of the solvent can influence the reactivity and the stereochemical outcome of the nucleophilic addition to a prochiral carbonyl group. rsc.org

In the context of chiral separation by diastereomeric salt formation, the solvent's role is equally critical. The solubility of the diastereomeric salts is highly dependent on the solvent system used for crystallization. unchainedlabs.com A systematic screening of various solvents and solvent mixtures is often necessary to identify conditions that maximize the solubility difference between the two diastereomers, thereby enabling an efficient separation. unchainedlabs.com For instance, recrystallization of a diastereomeric salt mixture from different solvents can sometimes lead to the crystallization of opposite enantiomers, a phenomenon known as chirality switching, which can be exploited for the efficient isolation of both enantiomers from a racemate. researchgate.net

Table 3: Influence of Solvent Properties on Synthetic Outcomes

| Solvent Type | Typical Examples | General Effects on Grignard Reactions | General Effects on Diastereomeric Crystallization |

|---|---|---|---|

| Ethereal (Coordinating) | Diethyl ether, Tetrahydrofuran (THF) | Stabilizes the Grignard reagent, essential for its formation and reactivity. | Can be used as crystallization solvents; polarity affects salt solubility. |

| Aprotic Polar | Acetonitrile, Acetone | Generally incompatible with Grignard reagents. | Often used in solvent screens to find optimal solubility differences. unchainedlabs.com |

| Protic | Water, Ethanol, Methanol | Decomposes Grignard reagents rapidly; used for workup. | Can form solvates and significantly alter the crystal lattice and solubility of salts. researchgate.net |

Intensive investigations have shown that the stereoselectivity of a reaction can be attributed to an equilibrium between different solute-solvent clusters, which act as the reactive species in the solution. rsc.org Therefore, a deep understanding of solvent-solute and solvent-reagent interactions is essential for optimizing synthetic routes and achieving desired chemical transformations with high efficiency and selectivity.

Spectroscopic and Crystallographic Data Currently Unavailable for this compound

Following a comprehensive search for scientific literature and spectral data, information required to detail the advanced spectroscopic and crystallographic characterization of the specific chemical compound this compound remains unavailable. Extensive queries for experimental data pertaining to its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy did not yield specific results for this molecule.

The search for detailed analytical data, which would form the basis of the requested article, consistently retrieved information for structurally related but distinct compounds. These include isomers such as 1-(4-chlorophenyl)-1-phenylethanol (B192741) and analogues like 1-(4-chlorophenyl)ethanol. Utilizing data from these different molecules would be scientifically inaccurate and would not pertain to the unique structural and electronic properties of this compound.

Consequently, without access to the necessary primary research findings and spectral data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline for this compound. The creation of the specified data tables and detailed analysis for each subsection is contingent upon the availability of published experimental results, which could not be located at this time.

Therefore, the sections on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), advanced NMR techniques, Infrared (IR) Spectroscopy, and Raman Spectroscopy for this compound cannot be completed.

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Chlorophenyl 2,2 Diphenylethanol

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For a compound like 1-(4-Chlorophenyl)-2,2-diphenylethanol (C₂₀H₁₇ClO), HRMS would be used to confirm its exact molecular mass. The theoretical exact mass would be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O).

The resulting high-resolution mass data would be presented in a table similar to this hypothetical example:

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₂₀H₁₇³⁵ClO | - |

| Exact Mass | 320.0968 | Data not available |

| Molecular Formula | C₂₀H₁₇³⁷ClO | - |

| Exact Mass | 322.0938 | Data not available |

The presence of a chlorine atom would be readily identifiable by the characteristic M+2 isotopic pattern, where the peak corresponding to the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. Analysis of the fragmentation pattern in an HRMS spectrum would help identify the different components of the molecule, such as the loss of a water molecule (H₂O), the chlorophenyl group, or the diphenylmethyl group.

X-ray Crystallography for Absolute Configuration and Supramolecular Architecture

Single-Crystal X-ray Diffraction for Defining Molecular Geometry

To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with X-rays. The diffraction pattern produced would be analyzed to build a model of the electron density, from which the atomic positions can be determined. This would provide precise data on the geometry of the covalent bonds, including the lengths of the C-C, C-O, C-H, and C-Cl bonds, and the angles between them.

A hypothetical data table summarizing such findings would look like this:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and acceptor. X-ray crystallography would elucidate the nature of any hydrogen bonding networks. For instance, molecules could be linked into chains or more complex assemblies through O-H···O hydrogen bonds. Other non-covalent interactions, such as π-π stacking between the phenyl rings or halogen bonding involving the chlorine atom, would also be revealed, providing insight into the forces that govern the crystal packing.

Investigation of Solvent Inclusion in Crystal Lattices

During the crystallization process, solvent molecules can sometimes become trapped within the crystal lattice, forming solvates. X-ray diffraction analysis would identify the presence and position of any included solvent molecules. This is crucial for determining the true stoichiometry of the crystalline material and understanding its stability.

Other Advanced Spectroscopic Techniques for Comprehensive Characterization

A full characterization of this compound would typically involve a suite of spectroscopic methods to complement the mass spectrometry and X-ray crystallography data. These could include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the connectivity of atoms and Infrared (IR) spectroscopy to identify functional groups, although specific data for the target compound is not available.

Theoretical and Computational Chemistry Studies on 1 4 Chlorophenyl 2,2 Diphenylethanol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet accurate method for predicting a wide range of molecular attributes.

The first step in a computational investigation is typically the determination of the molecule's most stable three-dimensional structure, a process known as geometry optimization. For 1-(4-Chlorophenyl)-2,2-diphenylethanol, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible. This process reveals crucial information about bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Conformational analysis further explores the molecule's potential energy surface to identify various stable conformers and the energy barriers that separate them. The rotation around the C-C and C-O single bonds in this compound gives rise to multiple possible conformations. DFT calculations can elucidate the relative energies of these conformers, indicating which are most likely to be populated at a given temperature. The steric hindrance between the bulky phenyl and chlorophenyl groups plays a significant role in determining the preferred conformation.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data) Due to the absence of specific literature, these values are representative of similar molecular structures.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (ethyl) | 1.54 Å |

| C-O (alcohol) | 1.43 Å | |

| C-Cl | 1.74 Å | |

| C-H (aromatic) | 1.08 Å | |

| Bond Angle | C-C-O | 109.5° |

| C-C-C (phenyl) | 120.0° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the presence of aromatic rings and the electronegative chlorine atom will influence the energies of these frontier orbitals. The phenyl groups are likely to contribute significantly to the HOMO, while the LUMO may be distributed over the chlorophenyl ring due to the electron-withdrawing nature of the chlorine atom.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound These values are hypothetical and serve to illustrate the concept.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. libretexts.org The MESP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. wolfram.comlibretexts.orgyoutube.com Green and yellow represent intermediate, or neutral, potential.

For this compound, the MESP map would likely show a region of high electron density (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The chlorine atom would also exhibit a region of negative potential. Conversely, the hydrogen atom of the hydroxyl group would be depicted as a region of positive potential (blue), making it a potential hydrogen bond donor. The aromatic rings would show a complex potential distribution, with the pi-electron clouds generally being regions of negative potential. MESP analysis is crucial for predicting how the molecule will interact with other molecules, including potential reaction partners or biological receptors. nih.gov

Vibrational Spectroscopy Simulation and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrations. arxiv.org Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. This is typically done within the harmonic approximation, where the potential energy surface around the equilibrium geometry is treated as a parabola.

The calculation yields a set of normal modes, which are the fundamental vibrations of the molecule. Each normal mode has a specific frequency and corresponds to a particular collective motion of the atoms, such as stretching, bending, or twisting of chemical bonds. For this compound, the simulated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic rings, C-O stretch, and vibrations involving the C-Cl bond. Comparing the simulated spectrum with an experimental one can help in the assignment of the observed vibrational bands and confirm the molecule's structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Illustrative Data) These are typical frequency ranges for the specified vibrations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Stretching | O-H | 3600-3200 |

| Stretching | C-H (aromatic) | 3100-3000 |

| Stretching | C-O | 1260-1000 |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT calculations provide a static picture of a molecule at its minimum energy, molecules are in reality dynamic entities, constantly undergoing conformational changes. Molecular Dynamics (MD) simulations offer a way to study this dynamic behavior by simulating the motion of atoms over time. By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape of this compound and provide insights into its flexibility.

MD simulations can reveal how the molecule behaves in different environments, such as in a solvent or at different temperatures. For instance, simulations in an aqueous solution could shed light on the hydrogen bonding interactions between the hydroxyl group and water molecules. The trajectory of the simulation provides a wealth of information about the accessible conformations and the timescales of transitions between them, offering a more realistic representation of the molecule's behavior than static quantum chemical calculations alone.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface that connects reactants to products, it is possible to identify the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state are crucial for determining the reaction rate.

For this compound, one could investigate various reactions, such as the dehydration of the alcohol to form an alkene or its oxidation. Quantum chemical calculations can be used to propose a step-by-step mechanism for these transformations. By locating the transition state for each step, the activation energy can be calculated, providing a quantitative measure of the reaction's feasibility. These studies can also reveal the role of catalysts or different solvent environments on the reaction mechanism and energetics.

No Publicly Available Computational Studies on the Chiral Recognition and Stereoselectivity of this compound

Despite a thorough search of available scientific literature, no specific theoretical or computational chemistry studies focusing on the chiral recognition and stereoselectivity of this compound in either solution or the solid state have been identified.

While the field of computational chemistry offers powerful tools to investigate chiral molecules, including Density Functional Theory (DFT) and molecular dynamics simulations, it appears that these methods have not yet been applied to this particular compound, or at least, the results of such studies are not published in publicly accessible domains.

Computational approaches are crucial for understanding the subtle mechanisms of chiral recognition, which is the process by which a chiral molecule can distinguish between the enantiomers of another chiral molecule. These studies can elucidate the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the formation of transient diastereomeric complexes. Furthermore, computational models can predict the relative stabilities of these complexes, providing insights into stereoselectivity in chemical reactions and separations.

Research in this area continues to advance, with ongoing development of more accurate and efficient computational methods. It is possible that future studies will address the chiral properties of this compound and its derivatives, shedding light on its behavior in chiral environments. However, at present, there is a lack of specific data to report on for this compound.

Chemical Reactivity and Derivatization of 1 4 Chlorophenyl 2,2 Diphenylethanol

Reactions Involving the Aromatic Rings

The presence of two phenyl rings and one chlorophenyl ring provides multiple sites for electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic systems. wikipedia.org

In an electrophilic aromatic substitution reaction, an electrophile replaces a hydrogen atom on an aromatic ring. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comkhanacademy.org

The substituents already present on the benzene (B151609) ring influence both the rate of reaction and the position of the incoming electrophile.

Phenyl Rings : The two unsubstituted phenyl rings are attached to a bulky tertiary alkyl group. Alkyl groups are considered activating and are ortho, para-directors because they donate electron density to the ring through an inductive effect, stabilizing the carbocation intermediate. wikipedia.org

Chlorophenyl Ring : The chlorine atom on the third ring has competing effects. It is deactivating due to its strong electron-withdrawing inductive effect, making this ring less reactive than the unsubstituted phenyl rings. However, through resonance, the lone pairs on the chlorine atom can donate electron density to the ring, making it an ortho, para-director. wikipedia.org

Given these factors, electrophilic substitution is expected to occur preferentially on the more activated phenyl rings. Due to the significant steric hindrance from the rest of the molecule, substitution at the para position is generally favored over the ortho position. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). youtube.comlibretexts.org

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Chlorophenyl)-2-(4-nitrophenyl)-2-phenylethanol |

| Bromination | Br₂, FeBr₃ | 1-(4-Chlorophenyl)-2-(4-bromophenyl)-2-phenylethanol |

| Sulfonation | fuming H₂SO₄ | 4-(1-(4-Chlorophenyl)-2,2-diphenylethanol)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Chlorophenyl)-2-(4-acetylphenyl)-2-phenylethanol |

Selective functionalization of the less reactive chlorophenyl ring in the presence of two more activated phenyl rings presents a significant synthetic challenge. Standard electrophilic aromatic substitution methods would favor reaction on the unsubstituted rings. Achieving selective functionalization on the chlorophenyl moiety typically requires a "directed" approach, where a functional group on the molecule guides a reagent to a specific position, often the ortho C-H bond. u-tokyo.ac.jpresearchgate.net

In this compound, the hydroxyl group is too far from the chlorophenyl ring to act as an effective directing group for ortho-C-H activation. Therefore, alternative strategies would be necessary. One possibility involves exploiting the chlorine atom itself, for instance, in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which can replace the chlorine with a new substituent. Another strategy could involve directed ortho-metalation, though this would likely require prior modification of the molecule to install a suitable directing group. nih.gov

Synthesis of Complex Molecular Architectures from this compound

While specific examples detailing the use of this compound as a direct precursor for complex molecular architectures are not prominent in the literature, its reactivity profile suggests several plausible synthetic routes. The molecule can serve as a scaffold to which further complexity is added.

For example, the derivatives formed from nucleophilic substitution at the tertiary hydroxyl group are valuable intermediates. The resulting alkyl halide, 1-halo-1-(4-chlorophenyl)-2,2-diphenylethane, could be used as an electrophile in Friedel-Crafts alkylation reactions to form even larger poly-aromatic systems.

Furthermore, the tertiary alcohol itself can be derivatized and used as a precursor for introducing the entire 1-(4-chlorophenyl)-2,2-diphenyl-ethyl substituent into heterocyclic systems via radical pathways. nsf.gov Research on related compounds shows that the 1-(4-chlorophenyl) motif is a common feature in various biologically active heterocyclic structures, such as pyrano[2,3-c]pyrazoles and pyrrol-3-ones, which are often synthesized from precursors containing this moiety. mdpi.comnih.gov This suggests that this compound could be a viable starting point for the synthesis of novel, sterically hindered heterocyclic compounds.

Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 2,2 Diphenylethanol Analogues

Impact of Stereochemistry on Molecular Recognition and Interactions

Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in molecular recognition. Biological systems, such as enzyme active sites and protein receptors, are inherently chiral, meaning they can differentiate between stereoisomers of a ligand. For derivatives of 1-(4-Chlorophenyl)-2,2-diphenylethanol, both conformational and, where applicable, configurational isomerism are key determinants of interaction.

The ability of the molecule to adopt a specific low-energy conformation that is complementary to the topography of a biological target is crucial for binding. This "bioactive conformation" may not necessarily be the most stable conformation in solution. The binding process itself can involve an "induced fit," where both the ligand and the protein undergo conformational changes to achieve optimal binding.

If one of the two unsubstituted phenyl rings were to be substituted, the central carbon would become a chiral center, leading to the existence of enantiomers (R and S). It is well-established that enantiomers can have significantly different biological activities, potencies, and metabolic profiles because they interact differently with chiral biological macromolecules. One enantiomer may bind with high affinity to a receptor, while the other may bind weakly or not at all.

| Stereochemical Feature | Description | Impact on Molecular Interaction |

|---|---|---|

| Conformational Isomerism | Different spatial arrangements of the three phenyl rings due to rotation around single bonds. | Determines the overall molecular shape, influencing its ability to fit into a binding site (bioactive conformation). |

| Prochirality | The central carbon is not a stereocenter but becomes one upon substitution of one of the two equivalent phenyl rings. | The two faces of the molecule are different, allowing for specific orientation upon binding to a chiral receptor. |

| Configurational Isomerism (in analogues) | If the central carbon becomes chiral, R and S enantiomers are possible. | Enantiomers can exhibit dramatically different binding affinities and biological activities due to the chiral nature of receptors. |

Influence of Halogen Substituents on Electronic and Steric Profiles

The presence, type, and position of halogen substituents on the aromatic rings of this compound analogues are critical modulators of their physicochemical properties and, consequently, their biological activity. The chlorine atom at the para-position of one phenyl ring exerts a profound influence through a combination of electronic and steric effects.

The specific halogen used (e.g., F, Cl, Br, I) systematically modifies these properties. As one moves down the group from fluorine to iodine, electronegativity decreases, reducing the inductive effect. Conversely, atomic size and polarizability increase, which can impact steric hindrance and the potential for halogen bonding—a specific type of noncovalent interaction where the halogen acts as an electrophilic center.

| Halogen (X) at para-position | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Hammett Constant (σp) | Primary Influence on Profile |

|---|---|---|---|---|

| -F | 1.47 | 3.98 | +0.06 | Strong inductive effect, small size. |

| -Cl | 1.75 | 3.16 | +0.23 | Balanced inductive/resonance effects, moderate size. |

| -Br | 1.85 | 2.96 | +0.23 | Increased polarizability and size, potential for halogen bonding. |

| -I | 1.98 | 2.66 | +0.18 | Largest size and highest polarizability, weakest inductive effect. |

The steric profile is dictated by the size of the halogen atom. A larger substituent like iodine can create steric clashes within a tight binding pocket that a smaller fluorine atom would not. However, this increased size and surface area can also lead to more favorable van der Waals interactions if the pocket is accommodating.

Role of the Diphenylmethane (B89790) Moiety in Ligand Binding and Molecular Scaffolding

The this compound structure is built upon a diphenylmethane-like framework, where two phenyl rings are attached to the same carbon. nih.gov This diphenylmethane moiety serves a dual purpose: it acts as a rigid molecular scaffold and provides a large, lipophilic surface for binding interactions.

As a molecular scaffold , this rigid core holds the other key functional groups—the 4-chlorophenyl ring and the hydroxyl group—in a relatively fixed spatial orientation. This pre-organization reduces the entropic penalty upon binding to a receptor, as less conformational freedom is lost. The defined geometry of the scaffold is crucial for presenting the pharmacophoric elements to their complementary counterparts in the binding site.

The two phenyl rings of the diphenylmethyl group are inherently hydrophobic (lipophilic). This characteristic is vital for ligand binding, as many receptor pockets contain hydrophobic regions lined with nonpolar amino acid residues. The diphenylmethane moiety can engage in favorable hydrophobic interactions, displacing ordered water molecules from the binding site, which is an entropically favorable process. iupac.orgnih.gov These interactions are a major driving force for the formation of stable protein-ligand complexes. plos.orgnih.gov The large, flat surface area of the phenyl rings also allows for extensive van der Waals contacts and potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the receptor.

The combination of a rigid scaffold and a large hydrophobic surface makes the diphenylmethane moiety an effective "anchor" that can secure the ligand within the binding pocket, allowing the more specific electronic interactions from the hydroxyl and chlorophenyl groups to be maximized.

Comparative Analysis with Other Diarylethanol Derivatives

The biological activity of this compound can be better understood by comparing its structure with other diarylethanol and diaryl derivatives, such as 1,2-diphenylethanol (B1347050) and the well-known antimitotic agent combretastatin (B1194345) A-4.

Comparison with Combretastatin A-4: Combretastatin A-4 is a natural product that inhibits tubulin polymerization. It is a stilbene (B7821643) derivative, featuring two substituted phenyl rings connected by a cis-(Z)-double bond. This double bond imposes a rigid geometry, holding the two rings in a specific orientation that is crucial for its high affinity to the colchicine (B1669291) binding site on tubulin. mdpi.com While structurally different, diarylethanols can be considered as analogues where the rigid double bond is replaced by a more flexible single bond (in 1,2-diarylethanols) or a tetrahedral carbon (in 2,2-diarylethanols). nih.govnih.gov

The this compound scaffold combines features from both. Like combretastatin, it possesses two distinct aromatic domains. However, the linkage is a tetrahedral carbon, not a planar double bond. The gem-diphenyl arrangement creates a significantly different three-dimensional shape compared to the relatively planar stilbene core of combretastatin. This distinction implies that if these molecules target the same or similar proteins, their binding modes would necessarily be different to accommodate their unique steric and electronic profiles.

| Compound Class | Core Structure | Key Structural Feature | Implication for SAR |

|---|---|---|---|

| 2,2-Diarylethanols | Ar(Ar')C-CH2OH | Gem-diaryl group on a tetrahedral carbon. | Creates a rigid, bulky, V-shaped moiety. Limits conformational freedom of the two aryl rings relative to each other. |

| 1,2-Diarylethanols | Ar-CH(OH)-CH2-Ar' | Aryl groups on adjacent carbons. | Greater conformational flexibility around the C-C single bond connecting the aryl-bearing carbons. |

| Stilbenes (e.g., Combretastatin) | Ar-CH=CH-Ar' | Aryl groups connected by a C=C double bond. | Rigid, planar core. Cis/trans isomerism is a critical determinant of activity. |

Environmental Fate and Biodegradation Pathways of Chlorinated Diphenylethanols

Microbial Degradation Mechanisms for Chlorinated Hydrocarbons

Microorganisms employ two primary strategies for the degradation of chlorinated hydrocarbons: aerobic and anaerobic pathways. The availability of oxygen is a critical determinant of which mechanism will prevail. nih.gov Generally, aerobic pathways involve oxidative attacks that incorporate oxygen into the molecule, while anaerobic pathways utilize the chlorinated compound as an electron acceptor in a process of reductive dechlorination. eurochlor.orgeurochlor.org

Under aerobic conditions, the microbial degradation of chlorinated aromatic compounds like diphenylethanols is typically initiated by oxygenase enzymes. eurochlor.orgnih.gov These enzymes, classified as monooxygenases or dioxygenases, introduce oxygen atoms into the aromatic ring, a crucial first step that destabilizes the structure and facilitates further breakdown. nih.gov For compounds analogous to 1-(4-Chlorophenyl)-2,2-diphenylethanol, such as DDT, aerobic bacteria can hydroxylate the aromatic rings. researchgate.net This action can lead to ring cleavage, ultimately mineralizing the compound to carbon dioxide and chloride ions. researchgate.neteurochlor.org

The key enzymatic reactions in aerobic degradation include:

Dioxygenation: Dioxygenases catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. researchgate.net This is a common initial step in the breakdown of aromatic pollutants.

Dehydrogenation: The unstable dihydrodiol is then acted upon by a dehydrogenase, leading to the formation of a catechol or a substituted catechol. researchgate.net

Ring Cleavage: The aromatic ring of the catechol intermediate is subsequently cleaved by other dioxygenases, opening the ring structure for further metabolism into central metabolic pathways like the Krebs cycle. researchgate.netub.edu

This process, often termed co-metabolism, occurs when the enzymes acting on the pollutant are produced by the microbe for the metabolism of another primary substrate. eurochlor.orgpsu.edu

In environments devoid of oxygen, such as deep sediments and certain groundwater aquifers, anaerobic biodegradation becomes the dominant process. wikipedia.orgnm.gov For highly chlorinated compounds, anaerobic transformation is often the critical first step in their environmental detoxification. eurochlor.org The primary mechanism is reductive dehalogenation, or "organohalide respiration," where bacteria use the chlorinated compound as a terminal electron acceptor in their respiratory chain, analogous to how aerobic organisms use oxygen. eurochlor.orgnih.gov

During this process, a chlorine atom on the molecule is replaced by a hydrogen atom. tandfonline.com This reaction is energetically favorable for certain specialized bacteria and can proceed sequentially, gradually removing chlorine atoms and reducing the toxicity of the parent compound. nih.govmdpi.com For instance, the degradation of DDT under anaerobic conditions primarily yields DDD through reductive dechlorination, whereas the aerobic pathway often involves dehydrochlorination to DDE. wikipedia.orgnih.gov The resulting less-chlorinated congeners are often more susceptible to subsequent aerobic degradation, highlighting the importance of sequential anaerobic-aerobic conditions for complete mineralization. eurochlor.org

Identification of Microbial Strains and Enzymes Involved in Degradation

A diverse array of microorganisms from various environments has been identified with the ability to degrade chlorinated hydrocarbons. These microbes possess specialized enzymes that catalyze the key steps in the degradation pathways. The structural similarity of this compound to DDT suggests that microbial strains capable of degrading DDT and its analogues are relevant candidates for its biotransformation.

Several bacterial and fungal genera have been shown to metabolize DDT and related compounds. Bacteria such as Pseudomonas, Bacillus, Serratia, Stenotrophomonas, and Arthrobacter have demonstrated the ability to degrade DDT under aerobic conditions. tandfonline.commdpi.comnih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective degraders due to their non-specific lignin-degrading enzymes. tandfonline.com Under anaerobic conditions, bacteria capable of organohalide respiration are key players. nih.gov

The enzymes responsible for these transformations are central to the biodegradation process. Key enzyme families include:

Oxygenases (Mono- and Dioxygenases): These are critical for initiating aerobic degradation by attacking the aromatic rings. nih.gov For example, DDT 2,3-dioxygenase initiates the aerobic pathway by forming a dihydrodiol. researchgate.net

Dehalogenases: These enzymes catalyze the removal of chlorine atoms. This can occur through hydrolytic, oxidative, or reductive mechanisms. nih.gov Reductive dehalogenases are crucial for anaerobic organohalide respiration. nih.gov

Dehydrogenases and Hydrolases: These enzymes are involved in the subsequent steps of the degradation pathways, processing the intermediates formed after the initial attack. researchgate.netnih.gov

| Microorganism | Condition | Key Enzyme(s) | Target Compound Analogue | Reference |

|---|---|---|---|---|

| Pseudomonas sp. | Aerobic | Dioxygenases | DDT, Biphenyls | tandfonline.comnih.gov |

| Arthrobacter globiformis DC-1 | Aerobic | Not specified | DDT, DDE, DDD | mdpi.com |

| Serratia marcescens DT-1P | Aerobic | Not specified | DDT | mdpi.com |

| Stenotrophomonas sp. DXZ9 | Aerobic | Not specified | DDE, DDT | |

| Phanerochaete chrysosporium | Aerobic | Lignin Peroxidases | DDT, DDE | tandfonline.com |

| Enterobacter aerogenes | Anaerobic | Reductive Dechlorinase (inferred) | DDT | tandfonline.com |

Metabolite Profiling and Pathway Elucidation for Chlorinated Diphenylethanol Analogues

Elucidating the biodegradation pathways of compounds like this compound relies heavily on studying structurally similar pollutants, most notably DDT. By identifying the intermediate metabolites, scientists can piece together the sequence of biochemical reactions.

Under anaerobic conditions, the primary transformation of DDT is its reductive dechlorination to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane (DDD). tandfonline.com This pathway can proceed further through the sequential removal of chlorine atoms, leading to metabolites such as DDMU, DDMS, and DDNU. tandfonline.commdpi.com Ultimately, these transformations can lead to the formation of 4,4'-dichlorobenzophenone (B107185) (DBP). tandfonline.comdergipark.org.tr

In contrast, the main aerobic transformation of DDT often involves dehydrochlorination to 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), which is generally more persistent than the parent compound. nih.gov However, some aerobic bacteria can directly attack the aromatic rings of DDT. This oxidative pathway can lead to the formation of hydroxylated intermediates, followed by ring cleavage to produce compounds like 4-chlorobenzoic acid, which can be further mineralized. researchgate.netdergipark.org.tr The bacterium Arthrobacter globiformis DC-1 has been shown to degrade DDT into DDD, DDE, and DDMU within one day. mdpi.com

| Metabolite | Full Name | Formation Pathway | Reference |

|---|---|---|---|

| DDD | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethane | Anaerobic Reductive Dechlorination | wikipedia.orgtandfonline.com |

| DDE | 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene | Aerobic Dehydrochlorination | wikipedia.org |

| DDMU | 1-chloro-2,2-bis(p-chlorophenyl)ethylene | Anaerobic/Aerobic degradation of DDD/DDE | tandfonline.commdpi.com |

| DBP | 4,4'-dichlorobenzophenone | Anaerobic degradation of DDD | tandfonline.comdergipark.org.tr |

| 4-Chlorobenzoic acid | 4-Chlorobenzoic acid | Aerobic ring cleavage pathway | researchgate.netdergipark.org.tr |

Factors Influencing Biodegradation Efficiency and Environmental Persistence

The efficiency of microbial degradation and the resulting environmental persistence of chlorinated diphenylethanols are influenced by a multitude of environmental and chemical factors. wikipedia.org The structure of the molecule itself is a primary determinant; for example, the number and position of chlorine atoms significantly affect biodegradability. eurochlor.org Highly chlorinated compounds are often more resistant to aerobic attack but are more susceptible to anaerobic reductive dechlorination. eurochlor.org

Key influencing factors include:

Redox Conditions: The presence or absence of oxygen is the most critical factor, determining whether aerobic or anaerobic pathways dominate. nih.goveurochlor.org Sequential anaerobic and aerobic conditions can be necessary for complete mineralization of highly chlorinated compounds. eurochlor.org

Nutrient Availability: The presence of other carbon and energy sources can stimulate co-metabolism, where the degradation of the pollutant is fortuitous. tandfonline.com However, in some cases, the presence of more easily degradable substrates can lead to microbes neglecting the more complex chlorinated compound.

pH and Temperature: Microbial enzymatic activity is highly dependent on optimal pH and temperature ranges. Deviations from these optima can significantly slow down or halt biodegradation. mdpi.com

Bioavailability: Chlorinated hydrocarbons are often hydrophobic and adsorb strongly to soil and sediment particles, which can limit their availability to microorganisms. wikipedia.orgudel.edu Their low water solubility can be a rate-limiting factor for degradation. udel.edu

Microbial Community Composition: The presence of microbial populations with the appropriate catabolic genes is essential. Environments with a history of pollution may harbor adapted microbial communities with enhanced degradative capabilities. tandfonline.com

| Factor | Effect on Biodegradation | Reference |

|---|---|---|

| Oxygen Presence | Determines aerobic (oxidative) vs. anaerobic (reductive) pathways. | nih.gov |

| Degree of Chlorination | Higher chlorination favors anaerobic dechlorination; lower chlorination is more amenable to aerobic oxidation. | eurochlor.org |

| Co-substrates | Can enhance degradation via co-metabolism but may also be preferentially consumed. | tandfonline.com |

| Temperature | Affects microbial growth and enzyme kinetics; optimal ranges enhance degradation rates. | mdpi.com |

| pH | Influences enzyme activity and microbial viability. | mdpi.com |

| Bioavailability | Sorption to soil/sediment reduces availability to microbes, limiting degradation rates. | wikipedia.org |

Evolutionary Aspects of Novel Catabolic Pathways for Anthropogenic Compounds

The presence of persistent anthropogenic compounds like chlorinated diphenylethanols in the environment exerts strong selective pressure on microbial communities, driving the evolution of new degradation pathways. scispace.com Since many of these chemicals have only been introduced into the environment relatively recently, microbes have had a limited time to adapt. scispace.comtandfonline.com

The evolution of these novel catabolic pathways is thought to occur through several key mechanisms:

Enzyme Recruitment: Existing enzymes with broad substrate specificity may exhibit promiscuous activity towards a new xenobiotic compound. Over time, mutations can fine-tune these enzymes, increasing their efficiency and specificity for the new substrate. scispace.com

Horizontal Gene Transfer: Genes encoding catabolic enzymes are often located on mobile genetic elements such as plasmids and transposons. nih.gov These elements can be transferred between different bacterial species and genera, allowing for the rapid assembly and dissemination of novel degradation pathways within a microbial community. scispace.comtandfonline.com

Gene Mutation and Rearrangement: Point mutations, gene duplications, and rearrangements can alter the function and regulation of existing metabolic pathways, adapting them to degrade new compounds. scispace.com

Studies on the degradation of various chlorinated aromatic compounds have shown that catabolic pathways are often mosaics, assembled from genes recruited from different pre-existing pathways. scispace.comnih.gov The continuous exposure of microbial communities to pollutants in contaminated sites serves as a natural laboratory for this evolutionary process, leading to the emergence of specialized degraders. tandfonline.com This genetic adaptation is a key reason why bioremediation can be a viable strategy for cleaning up sites contaminated with persistent organic pollutants. researchgate.net

Advanced Analytical Method Development for 1 4 Chlorophenyl 2,2 Diphenylethanol and Metabolites

Development of Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, essential for separating pure compounds from complex mixtures for the purposes of identification, quantification, and further characterization. nih.gov For pharmaceutical and metabolic analysis, the most powerful and widely used techniques involve coupling a chromatographic separation method—either gas or liquid chromatography—with mass spectrometry for detection. nih.govjournalofappliedbioanalysis.com

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds. uah.edu For polar molecules like 1-(4-Chlorophenyl)-2,2-diphenylethanol, which contains a hydroxyl group, a chemical derivatization step is typically required to increase volatility and improve chromatographic performance. nih.gov

A common and effective derivatization strategy for compounds containing alcohol functionalities is silylation. nih.gov This involves reacting the analyte with a silylating agent, such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), to replace the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govnih.gov This process reduces the polarity of the molecule, making it more suitable for volatilization in the GC inlet and passage through the analytical column.

In a typical workflow for metabolite analysis from a biological matrix like urine, an initial sample preparation would involve enzymatic hydrolysis to cleave any conjugated metabolites, followed by liquid-liquid or solid-phase extraction to isolate the analytes of interest. nih.gov The extracted and dried residue is then reconstituted in a suitable solvent and derivatized prior to injection into the GC-MS system. nih.govoup.com The GC separates the derivatized analytes, which are then ionized (commonly by electron impact, EI) and detected by the mass spectrometer, providing both quantitative data and a characteristic fragmentation pattern for structural confirmation. oup.com

Below is an interactive table outlining a plausible set of GC-MS parameters for the analysis of derivatized this compound.

| Parameter | Condition | Purpose |

|---|---|---|

| Derivatization Agent | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | Increases volatility and thermal stability. |

| GC Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard non-polar column providing good separation for a wide range of analytes. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas to move analytes through the column. |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min | Temperature gradient to separate compounds based on boiling point and column interaction. |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard, energetic ionization that produces reproducible fragmentation patterns for library matching. |

| MS Acquisition | Scan Mode (for identification) or Selected Ion Monitoring (SIM) Mode (for quantification) | Full scan provides structural data; SIM mode increases sensitivity by monitoring specific ion fragments. |

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in pharmaceutical and metabolite analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally fragile. nih.govtechnologynetworks.com Unlike GC-MS, LC-MS can often analyze polar compounds like this compound directly in their native form without the need for derivatization. americanpharmaceuticalreview.com

The combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) is particularly powerful for quantitative bioanalysis. nih.govtechnologynetworks.com This technique provides a two-dimensional approach that is both highly sensitive and selective for the analyte of interest. americanpharmaceuticalreview.com A typical LC-MS/MS method for quantifying a target analyte in a complex biological matrix such as plasma involves protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a reversed-phase column (e.g., C18). nih.govresearchgate.net

Detection is commonly achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. technologynetworks.com In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and ensuring accurate quantification even at very low concentrations (pg/mL levels). nih.govtechnologynetworks.com

The interactive table below presents typical parameters for a robust LC-MS/MS method for the quantification of this compound.

| Parameter | Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18, 50 mm x 2.1 mm, 1.8 µm particle size | Provides efficient separation of moderately non-polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase; acid aids in analyte protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase to elute the analyte from the column. |

| Gradient | 5% B to 95% B over 5 minutes | Gradient elution allows for separation of compounds with varying polarities and shortens run time. |

| Flow Rate | 0.4 mL/min | Typical flow rate for analytical scale UHPLC. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Soft ionization technique suitable for polar to moderately non-polar molecules; positive mode detects protonated species ([M+H]⁺). |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring a specific precursor → product ion transition. |

Emerging Structural Determination Methods for Microgram-Scale Samples

While chromatographic methods coupled with mass spectrometry are excellent for detection and quantification, the definitive, unambiguous determination of a novel chemical structure, including its absolute stereochemistry, has traditionally required single-crystal X-ray diffraction (SCD). illinois.edu A significant limitation of SCD is the absolute requirement for a high-quality single crystal of the analyte, which can be difficult or impossible to obtain for oils, amorphous solids, or samples available only in trace amounts (micrograms or nanograms). illinois.eduu-tokyo.ac.jp

The crystalline sponge method is a revolutionary technique that enables the use of X-ray crystallography for structural analysis without needing to crystallize the target compound itself. u-tokyo.ac.jpiucr.org This method utilizes a pre-formed, porous metal-organic framework (the "crystalline sponge") that can absorb and orient small analyte molecules within its ordered pores. nih.govresearchgate.net

The process involves soaking a single crystal of the porous sponge, such as [(ZnI₂)₃(tpt)₂] (where tpt is 2,4,6-tris(4-pyridyl)-1,3,5-triazine), in a solution containing a minute quantity of the target analyte. iucr.org The analyte molecules diffuse into the pores of the sponge and are held in a regular, ordered arrangement through molecular recognition, templated by the host framework. u-tokyo.ac.jpiucr.org This guest-loaded crystal can then be analyzed by standard single-crystal X-ray diffraction. nih.gov The diffraction data allows for the determination of the complete three-dimensional structure of the trapped guest molecule. illinois.edu

This method holds immense potential for the analysis of drug metabolites, which are often generated in only microgram quantities from in vitro or in vivo studies. illinois.edu It allows for the full structural elucidation, including the determination of absolute stereochemistry, of trace samples that were previously uncharacterizable by definitive methods. illinois.edunih.gov For a chiral metabolite of this compound, the crystalline sponge method could provide the conclusive evidence of its precise atomic arrangement.

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-2,2-diphenylethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or Grignard reactions. For example, a ketone intermediate (e.g., 2-chloro-4'-hydroxyacetophenone, as in ) can undergo nucleophilic addition with diphenylmethanol derivatives. Key factors include:

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions.

- Solvents : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Temperature : Controlled heating (60–80°C) minimizes side reactions like over-alkylation.

Yield optimization requires purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Purity can be verified using HPLC with UV detection at 254 nm .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural characterization of this compound?

- Methodological Answer :

- ¹H NMR : Focus on the deshielded hydroxyl proton (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.6 ppm). Integration ratios confirm substituent positions (e.g., 4-chlorophenyl vs. diphenyl groups) .

- IR : Strong absorption bands at 3400–3500 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=C aromatic stretches) validate functional groups.

- Cross-Validation : Compare with X-ray crystallography data (e.g., bond lengths and angles from ) to resolve ambiguities in stereochemistry.

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how is enantiomeric excess quantified?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Mobile phases with hexane/isopropanol (90:10) achieve baseline separation .

- Enantiomeric Excess (ee) : Calculate via integration of HPLC peaks or circular dichroism (CD) spectroscopy. For example, CD signals at 220–240 nm correlate with R/S configurations .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., CCDC deposition codes from ) confirms absolute configuration.

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .

- Transition State Modeling : Identify energy barriers for stereochemical pathways (e.g., chair vs. boat transition states in cyclohexanol derivatives). Compare computed IR spectra with experimental data to validate models.

Q. When crystallographic data conflicts with spectroscopic analysis, what steps should be taken to resolve discrepancies in molecular configuration?

- Methodological Answer :

- Replicate Experiments : Re-crystallize the compound under varying conditions (e.g., solvent polarity, temperature) to rule out polymorphism .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of aryl groups).

- Supplementary Techniques : Use mass spectrometry (HRMS) to confirm molecular formula and X-ray photoelectron spectroscopy (XPS) to validate chlorine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.